Cas no 1256346-38-9 (Pyrazole-4-boronic Acid Hydrochloride)

Pyrazole-4-boronic Acid Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1H-Pyrazol-4-yl)boronic acid hydrochloride
- 1H-Pyrazole-4-boronic acid hydrochloride
- 1H-Pyrazole-4-boronic acid, HCl,
- AK109957
- B-3712
- I04-6994
- KB-12503
- MolPort-015-142-957
- DTXSID80681674
- (1H-Pyrazol-4-yl)boronicacidhydrochloride
- F74786
- 1H-pyrazol-4-ylboronic acid;hydrochloride
- 1H-PYRAZOL-4-YLBORONIC ACID HYDROCHLORIDE
- AKOS006345444
- DB-354447
- 1H-Pyrazole-4-boronic acid, HCl
- Pyrazole-4-boronic acid HCl
- 1H-Pyrazole-4-boronic acid,hcl
- MFCD16618935
- CS-0175170
- BS-19786
- Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1)
- 1256346-38-9
- 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1)
- THQ6UB5LLM
- Pyrazole-4-boronic acid hydrochloride
- Pyrazole-4-boronic Acid Hydrochloride
-
- MDL: MFCD16618935
- インチ: InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H
- InChIKey: CRKPOXLJKQYRQE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NN1)B(O)O.Cl
計算された属性
- せいみつぶんしりょう: 148.0210853g/mol
- どういたいしつりょう: 148.0210853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 79.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.1Ų
Pyrazole-4-boronic Acid Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P842223-100mg |
Pyrazole-4-boronic Acid Hydrochloride |
1256346-38-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227751-5g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 97% | 5g |
¥5980.0 | 2022-03-01 | |
TRC | P842223-50mg |
Pyrazole-4-boronic Acid Hydrochloride |
1256346-38-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
Chemenu | CM136629-25g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 25g |
$822 | 2023-01-19 | |
abcr | AB271490-10 g |
1H-Pyrazole-4-boronic acid hydrochloride, 97%; . |
1256346-38-9 | 97% | 10g |
€722.00 | 2023-06-22 | |
Matrix Scientific | 098044-5g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride, 95+% |
1256346-38-9 | 95+% | 5g |
$605.00 | 2023-09-10 | |
Alichem | A049005245-25g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 25g |
$918.00 | 2023-09-03 | |
Chemenu | CM136629-10g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 10g |
$436 | 2023-01-19 | |
abcr | AB271490-25 g |
1H-Pyrazole-4-boronic acid hydrochloride, 97%; . |
1256346-38-9 | 97% | 25g |
€1317.00 | 2023-06-22 | |
Alichem | A049005245-10g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 10g |
$499.20 | 2023-09-03 |
Pyrazole-4-boronic Acid Hydrochloride 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Pyrazole-4-boronic Acid Hydrochlorideに関する追加情報
Pyrazole-4-boronic Acid Hydrochloride (CAS No. 1256346-38-9): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, Pyrazole-4-boronic Acid Hydrochloride (CAS No. 1256346-38-9) has emerged as a pivotal compound for researchers and pharmaceutical developers. This boronic acid derivative, characterized by its pyrazole core and boronic acid functionality, is widely utilized in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic methodologies. Its unique structure enables the formation of carbon-carbon bonds, making it indispensable in the synthesis of complex molecules, including agrochemicals, materials science, and drug discovery.
The growing interest in boronic acid derivatives stems from their role in targeted drug design and bioconjugation. Recent trends in AI-driven drug discovery highlight the demand for high-quality building blocks like Pyrazole-4-boronic Acid Hydrochloride, as computational models increasingly predict their utility in protease inhibitors and kinase modulators. Searches for "boronic acid applications in medicine" or "pyrazole-based drug candidates" reflect this surge in relevance.
From a structural perspective, the hydrochloride salt form of this compound enhances its stability and solubility, addressing common challenges in handling boronic acids. Researchers frequently inquire about "how to store boronic acid derivatives" or "best practices for Suzuki coupling," underscoring the need for practical insights. Proper storage under inert conditions (e.g., argon) and avoidance of prolonged exposure to moisture are critical to maintaining reactivity.
In materials science, Pyrazole-4-boronic Acid Hydrochloride contributes to the development of organic electronic materials and metal-organic frameworks (MOFs). Its ability to form stable complexes with transition metals aligns with the search for "advanced catalytic systems" and "sustainable polymerization"—topics dominating academic and industrial forums. The compound’s versatility is further evidenced by its use in fluorescent probes, where its boronate ester formation enables selective sensing applications.
Environmental considerations also drive innovation. As green chemistry gains traction, queries like "eco-friendly boronic acid reactions" or "reducing palladium waste in coupling" highlight the compound’s role in minimizing heavy metal usage. Recent studies explore catalyst recycling and aqueous-phase reactions, with Pyrazole-4-boronic Acid Hydrochloride serving as a model substrate.
For synthetic chemists, optimizing reaction conditions with this compound often involves addressing "yield improvement in boronic acid couplings" or "handling air-sensitive intermediates." Techniques such as microwave-assisted synthesis and flow chemistry have been successfully applied, reflecting the compound’s adaptability to cutting-edge methodologies.
In summary, Pyrazole-4-boronic Acid Hydrochloride (CAS No. 1256346-38-9) exemplifies the intersection of tradition and innovation in organic synthesis. Its applications span drug discovery, materials engineering, and sustainable chemistry, answering the pressing needs of both academia and industry. As research continues to uncover new potentials, this compound remains a staple in the toolkit of forward-thinking chemists.
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